SIS17 is a highly selective, cell-permeable alkyl hydrazide inhibitor targeting histone deacetylase 11 (HDAC11), the sole member of Class IV HDACs. Unlike classical HDACs, HDAC11 primarily functions as a defatty-acylase (e.g., demyristoylase) rather than a deacetylase. SIS17 was rationally designed to mimic myristoylated lysine, allowing it to specifically block the demyristoylation of physiological substrates like serine hydroxymethyltransferase 2 (SHMT2) with an IC50 of 0.83 μM. For procurement professionals and chemical biologists, SIS17 represents a critical tool compound because it is the first HDAC11-selective inhibitor with proven intracellular target engagement, enabling the isolation of HDAC11-mediated metabolic and immunological pathways without confounding off-target effects on global acetylation [1].
Substituting SIS17 with broad-spectrum pan-HDAC inhibitors (such as SAHA/Vorinostat) or early-generation HDAC11 inhibitors (like FT895 or SIS7) severely compromises experimental integrity. Pan-HDAC inhibitors indiscriminately alter global histone and tubulin acetylation, masking the specific defatty-acylation biology of HDAC11. While FT895 exhibits slightly higher biochemical potency, it suffers from significant off-target inhibition of Class I and IIa HDACs (e.g., HDAC4 and HDAC8). Furthermore, closely related structural analogs like SIS7 fail in live-cell assays due to poor metabolic stability and membrane permeability. Consequently, procuring SIS17 is strictly necessary for assays requiring isolated, cell-active HDAC11 inhibition without cross-class interference[1].
SIS17 demonstrates exceptional selectivity for HDAC11 over all other zinc-dependent HDACs and NAD-dependent sirtuins. While the comparator FT895 inhibits HDAC11 (IC50 = 0.74 μM), it also exhibits significant off-target inhibition against HDAC8 (IC50 = 9.2 μM) and HDAC4 (IC50 = 25 μM). In stark contrast, SIS17 maintains an IC50 of 0.83 μM for HDAC11 but shows no significant inhibition against HDAC1, HDAC4, HDAC8, or SIRT1-6 even at concentrations exceeding 100 μM. This quantitative selectivity ensures that downstream phenotypic observations are exclusively driven by HDAC11 inhibition[1].
| Evidence Dimension | Off-target IC50 (HDAC8 and HDAC4) |
| Target Compound Data | SIS17: > 100 μM for all off-target HDACs/Sirtuins |
| Comparator Or Baseline | FT895: 9.2 μM (HDAC8) and 25 μM (HDAC4) |
| Quantified Difference | >10-fold superior selectivity window for SIS17 vs FT895 |
| Conditions | In vitro enzymatic activity assays (myristoyl-H3K9 substrate) |
Buyers must select SIS17 over FT895 to prevent confounding data from simultaneous Class I/II HDAC inhibition in complex biological models.
The utility of an HDAC11 inhibitor depends heavily on its ability to penetrate cell membranes and engage its target in vivo. When compared to its structural analog SIS7, SIS17 shows vastly superior intracellular efficacy. In MCF7 cells, SIS17 significantly increases the fatty acylation level of the HDAC11 substrate SHMT2 at concentrations as low as 12.5 μM. LC-MS analysis confirms that SIS17 is readily detectable in cell lysates, whereas SIS7 is not, indicating poor permeability or rapid metabolic degradation of the analog. Thus, SIS17 is the only viable choice for live-cell functional assays [1].
| Evidence Dimension | Intracellular target engagement (SHMT2 acylation) and lysate detection |
| Target Compound Data | SIS17: Effective at 12.5 μM; readily detected in cell lysates via LC-MS |
| Comparator Or Baseline | SIS7: Ineffective in cells; undetectable in lysates |
| Quantified Difference | Complete functional rescue of intracellular activity with SIS17 |
| Conditions | MCF7 live-cell assay (6-hour incubation, 12.5 - 50 μM) |
Procurement of SIS17 ensures reliable target engagement in cell-based assays, avoiding the false-negative results associated with impermeable analogs like SIS7.
A major flaw in using broad-spectrum HDAC inhibitors to study HDAC11 is the massive disruption of global cellular acetylation. In HEK 293T cells, the pan-HDAC inhibitor SAHA (Vorinostat) significantly hyperacetylates α-tubulin and histone H3 at just 1 μM. Conversely, SIS17 preserves the natural acetylation baselines of these proteins even at extreme concentrations up to 50 μM. This proves that SIS17 strictly acts as a defatty-acylase inhibitor without bleeding over into classical deacetylase activity, making it an indispensable tool for isolating HDAC11's unique metabolic roles [1].
| Evidence Dimension | Disruption of α-tubulin and histone H3 acetylation |
| Target Compound Data | SIS17: No effect up to 50 μM |
| Comparator Or Baseline | SAHA (Pan-HDAC inhibitor): Significant hyperacetylation at 1 μM |
| Quantified Difference | 50-fold higher concentration of SIS17 causes zero off-target acetylation compared to SAHA |
| Conditions | HEK 293T cells, immunoblot analysis for acetyl-α-tubulin (K40) and acetyl-histone H3 |
Researchers must procure SIS17 rather than standard pan-HDAC inhibitors to study defatty-acylation without triggering off-target epigenetic and cytoskeletal toxicity.
Because SIS17 contains a 16-carbon alkyl chain designed to mimic myristoylated lysine, it possesses high lipophilicity, which necessitates specific formulation strategies for in vivo use. While aqueous solubility is poor, standardizing procurement around SIS17 allows laboratories to utilize established, reproducible vehicle protocols. A validated formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline yields a clear solution at ≥ 2.08 mg/mL (5.67 mM). Alternatively, a 10% DMSO in 90% corn oil vehicle achieves ≥ 2.0 mg/mL. Access to these quantitative formulation benchmarks ensures that buyers can seamlessly integrate SIS17 into animal models without costly solubility troubleshooting .
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | SIS17: ≥ 2.08 mg/mL in multi-component lipid/PEG vehicle |
| Comparator Or Baseline | Unformulated aqueous baseline: Insoluble/precipitates |
| Quantified Difference | Achieves stable >5 mM dosing solutions via specific co-solvent ratios |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline |
Knowing the exact formulation requirements allows procurement teams to simultaneously source the necessary excipients, ensuring immediate usability upon delivery.
Because SIS17 is cell-permeable and metabolically stable (unlike SIS7), it is the optimal reagent for studying the demyristoylation of SHMT2 and its downstream effects on type I interferon receptor signaling in living cells [1].
Given its absolute selectivity over Class I and II HDACs, SIS17 is the ideal baseline compound for testing synergistic cytotoxicity in oncology models, such as its established use in combination with oxaliplatin in K562 leukemia cells .
In biochemical and cellular assays where researchers must distinguish between classical deacetylation (e.g., histones/tubulin) and defatty-acylation, SIS17 is required to prevent the confounding global hyperacetylation caused by pan-HDAC inhibitors like SAHA [1].
de Silva DJ, Olver JM (July 2005). "Hydroxypropyl methylcellulose (HPMC) lubricant facilitates insertion of porous spherical orbital implants". Ophthal Plast Reconstr Surg. 21 (4): 301–2. doi:10.1097/01.iop.0000170417.19223.6c. PMID 16052145.
Williams RO, Sykora MA, Mahaguna V (2001). "Method to recover a lipophilic drug from hydroxypropyl methylcellulose matrix tablets". AAPS PharmSciTech. 2 (2): 29–37. doi:10.1208/pt020208. PMC 2750474. PMID 14727883.
NOSB TAP Review Compiled by OMRI: Hydroxypropyl Methylcellulose
Safety data for hydroxypropyl methyl cellulose[permanent dead link]
Example properties and applications of hydroxypropyl methyl cellulose
[1] Archived December 31, 2008, at the Wayback Machine
"About Us". Dow.com. Archived from the original on 2013-01-04. Retrieved 2013-01-01.
US Pat. No. 5,679,713
Koroloff N, Boots R, Lipman J, Thomas P, Rickard C, Coyer F (June 2004). "A randomised controlled study of the efficacy of hypromellose and Lacri-Lube combination versus polyethylene/Cling wrap to prevent corneal epithelial breakdown in the semiconscious intensive care patient" (PDF). Intensive Care Med. 30 (6): 1122–6. doi:10.1007/s00134-004-2203-y. PMID 15014864. S2CID 28523038.
Ali Nokhodchi; Shaista Raja; Pryia Patel; Kofi Asare-Addo (Nov 2012). "The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems". Bioimpact. 2 (4): 175–87. doi:10.5681/bi.2012.027. PMC 3648939. PMID 23678458.
Weiner, Myra L.; Lois A. Kotkoskie (1999). Excipient Toxicity and Safety. p. 8. ISBN 9780824782108.
Reddy, Indra K.; Riz̤ā Miḥvar (2004). Chirality in Drug Design and Development. p. 21. ISBN 9780824750626.
Niazi, Sarfaraz (2004). Handbook of Pharmaceutical Manufacturing Formulations. pp. 275–276. ISBN 9780849317460.